The Core Mechanism of Carcinogenicity of Tris(2,3-dibromopropyl) phosphate: An In-depth Technical Guide
The Core Mechanism of Carcinogenicity of Tris(2,3-dibromopropyl) phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP), a flame retardant formerly used in consumer products, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the U.S. National Toxicology Program (NTP).[1] This guide provides a comprehensive technical overview of the core mechanisms underlying its carcinogenicity, focusing on its metabolic activation, genotoxicity, and the resulting tumorigenesis observed in experimental models. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are described. Visual diagrams of key pathways and workflows are provided to facilitate understanding.
Introduction
Tris(2,3-dibromopropyl) phosphate is an organophosphate flame retardant that was widely used in plastics, textiles, and children's sleepwear in the 1970s.[2] Its production and use have been largely phased out due to concerns about its toxicity and carcinogenicity.[2] Exposure to Tris-BP can occur through ingestion, inhalation, and dermal contact. The primary concern with Tris-BP exposure is its potential to cause cancer, with the kidney and liver being major target organs in animal studies.[3]
Mechanism of Carcinogenicity
The carcinogenic activity of Tris-BP is primarily attributed to its genotoxic properties, which are mediated through metabolic activation to reactive intermediates that damage DNA.
Metabolic Activation
Tris-BP itself is not the ultimate carcinogen. It requires metabolic activation, primarily by the cytochrome P450 (CYP) enzyme system in the liver, to be converted into reactive metabolites.[4][5] The key steps in this process are:
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Oxidative Debromination: Cytochrome P450 enzymes catalyze the oxidative debromination of one of the 2,3-dibromopropyl chains of Tris-BP.[4]
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Formation of 2-Bromoacrolein: This initial oxidation is followed by a β-elimination reaction, which breaks the phosphoester bond and releases the highly reactive and mutagenic metabolite, 2-bromoacrolein .[4]
-
Formation of other metabolites: Other metabolites, such as bis(2,3-dibromopropyl) phosphate, are also formed and may contribute to toxicity.[5]
dot digraph "Metabolic Activation of Tris(2,3-dibromopropyl) phosphate" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
TrisBP [label="Tris(2,3-dibromopropyl) phosphate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP450 [label="Cytochrome P450\n(Oxidative Debromination)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReactiveIntermediate [label="Reactive Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bromoacrolein [label="2-Bromoacrolein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BisDBP [label="Bis(2,3-dibromopropyl) phosphate", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; DNAAdducts [label="DNA Adducts", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mutation [label="Mutation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cancer [label="Cancer", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
TrisBP -> CYP450 [label="Metabolism"]; CYP450 -> ReactiveIntermediate; ReactiveIntermediate -> Bromoacrolein; ReactiveIntermediate -> BisDBP; Bromoacrolein -> DNA [label="Reacts with"]; DNA -> DNAAdducts [label="Forms"]; DNAAdducts -> Mutation [label="Leads to"]; Mutation -> Cancer [label="Initiates"]; } dd Caption: Metabolic activation pathway of Tris(2,3-dibromopropyl) phosphate.
Genotoxicity and DNA Adduct Formation
The primary mechanism of Tris-BP's carcinogenicity is its ability to induce genetic damage. The key genotoxic effects include:
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DNA Adduct Formation: The principal reactive metabolite, 2-bromoacrolein, is an electrophilic agent that readily reacts with nucleophilic sites on DNA bases to form covalent adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription.
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Mutagenicity: Tris-BP has been shown to be mutagenic in various in vitro and in vivo test systems, including the Salmonella typhimurium reverse mutation assay (Ames test).[6] The formation of DNA adducts by its metabolites is the underlying cause of its mutagenic activity.
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Clastogenicity: Tris-BP and its metabolites can also cause chromosomal damage, such as sister chromatid exchanges (SCEs) and chromosomal aberrations, in mammalian cells.[7]
Role of Nuclear Receptors
While the primary carcinogenic mechanism of Tris-BP is genotoxicity, the potential involvement of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) has been investigated for other organophosphate flame retardants.[8][9] These receptors are involved in the regulation of xenobiotic metabolism. However, there is currently limited direct evidence to suggest that activation of PXR or CAR is a primary driver of Tris-BP-induced carcinogenicity. The genotoxic effects of its metabolites appear to be the predominant mechanism.
Quantitative Carcinogenicity Data
The carcinogenic potential of Tris-BP has been extensively evaluated in rodent bioassays. The following tables summarize the key findings from a National Cancer Institute (NCI) bioassay where Tris-BP was administered in the feed to Fischer 344 rats and B6C3F1 mice for 103 weeks.[3]
Table 1: Carcinogenicity of Tris(2,3-dibromopropyl) phosphate in Fischer 344 Rats (Oral Administration)
| Sex | Organ | Tumor Type | Control (0 ppm) | Low Dose (50 ppm) | High Dose (100 ppm) |
| Male | Kidney | Tubular Cell Adenoma | 0/55 | 10/54 | 24/50 |
| Male | Kidney | Tubular Cell Carcinoma | 0/55 | 1/54 | 4/50 |
| Female | Kidney | Tubular Cell Adenoma | 0/55 | 5/55 | 12/54 |
Table 2: Carcinogenicity of Tris(2,3-dibromopropyl) phosphate in B6C3F1 Mice (Oral Administration)
| Sex | Organ | Tumor Type | Control (0 ppm) | Low Dose (500 ppm) | High Dose (1000 ppm) |
| Male | Forestomach | Squamous Cell Papilloma | 1/49 | 10/48 | 21/48 |
| Male | Forestomach | Squamous Cell Carcinoma | 0/49 | 2/48 | 9/48 |
| Male | Lung | Alveolar/Bronchiolar Adenoma | 5/49 | 14/48 | 18/48 |
| Male | Kidney | Tubular Cell Adenoma/Carcinoma | 0/50 | 8/49 | 15/48 |
| Female | Forestomach | Squamous Cell Papilloma | 0/50 | 12/50 | 25/50 |
| Female | Forestomach | Squamous Cell Carcinoma | 0/50 | 3/50 | 10/50 |
| Female | Lung | Alveolar/Bronchiolar Adenoma | 2/50 | 7/50 | 11/50 |
| Female | Liver | Hepatocellular Adenoma/Carcinoma | 1/50 | 10/50 | 22/50 |
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to assess the carcinogenicity and genotoxicity of Tris-BP.
Rodent Carcinogenicity Bioassay
The NCI rodent bioassay is a long-term study designed to evaluate the carcinogenic potential of a chemical.[10]
dot digraph "Rodent Carcinogenicity Bioassay Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; animal_selection [label="Animal Selection\n(e.g., Fischer 344 rats, B6C3F1 mice)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dosing [label="Dosing\n(e.g., in feed for 103 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; observation [label="Clinical Observation & \nBody Weight Monitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; necropsy [label="Terminal Necropsy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; histopathology [label="Histopathological Examination\nof Tissues", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Statistical Analysis of\nTumor Incidence", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> animal_selection; animal_selection -> dosing; dosing -> observation; observation -> necropsy; necropsy -> histopathology; histopathology -> data_analysis; data_analysis -> end; } dd Caption: Generalized workflow for a rodent carcinogenicity bioassay.
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Test Animals: Typically, male and female rats (e.g., Fischer 344) and mice (e.g., B6C3F1) are used.
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Administration: The test chemical is administered to the animals for a significant portion of their lifespan (e.g., 103 weeks for rodents). For Tris-BP, oral administration in the feed was a common route.
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Dose Levels: At least two dose levels (a high dose and a low dose) and a control group are used. The high dose is typically the maximum tolerated dose (MTD), which is determined in preliminary subchronic toxicity studies.
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weights are recorded regularly.
-
Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically, and tissues are collected for microscopic histopathological evaluation.
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Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods to determine if there is a significant increase in tumor formation.
Salmonella typhimurium Reverse Mutation Assay (Ames Test)
This is a widely used in vitro assay to assess the mutagenic potential of a chemical.[11][12]
-
Principle: The assay uses mutant strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine (his-). The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to grow on a histidine-deficient medium.
-
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from the livers of rats pre-treated with an enzyme inducer. This is crucial for detecting mutagens like Tris-BP that require metabolic activation.
-
Procedure:
-
The tester strain of bacteria is mixed with the test chemical (at various concentrations) and, if required, the S9 metabolic activation mix.
-
This mixture is then plated on a minimal agar (B569324) medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (his+) is counted.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
Sister Chromatid Exchange (SCE) Assay
The SCE assay is a sensitive cytogenetic method to detect DNA damage.[13][14]
-
Principle: The assay measures the reciprocal exchange of DNA between sister chromatids of a duplicating chromosome. An increase in the frequency of SCEs is an indicator of genotoxic exposure.
-
Procedure:
-
Cells (e.g., mammalian bone marrow cells or peripheral blood lymphocytes) are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles. BrdU is a thymidine (B127349) analog that gets incorporated into the newly synthesized DNA.
-
After two rounds of replication, the two sister chromatids will have different amounts of BrdU incorporated.
-
A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.
-
The cells are harvested, and chromosome preparations are made.
-
The chromosomes are stained using a special technique (e.g., fluorescence plus Giemsa) that allows for the differential staining of the sister chromatids.
-
The number of SCEs per metaphase is scored under a microscope.
-
-
Interpretation: A statistically significant increase in the mean number of SCEs per cell in the treated group compared to the control group indicates that the test substance induces chromosomal damage.[7]
³²P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting and quantifying DNA adducts.[15][16][17]
-
Principle: The method involves the enzymatic digestion of DNA to normal and adducted nucleotides, followed by the radiolabeling of the adducted nucleotides with ³²P. The radiolabeled adducts are then separated and quantified.
-
Procedure:
-
DNA is isolated from the tissues of animals exposed to the test chemical.
-
The DNA is enzymatically digested to 3'-monophosphate deoxynucleosides.
-
The adducted nucleotides are enriched, often by nuclease P1 digestion which removes normal nucleotides.
-
The 5'-hydroxyl group of the adducted nucleotides is then radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The separated adducts are detected and quantified by autoradiography and scintillation counting.
-
-
Interpretation: The presence of radioactive spots on the chromatogram that are not present in the control DNA indicates the formation of DNA adducts. The intensity of the spots is proportional to the amount of adducts.
Conclusion
The carcinogenicity of Tris(2,3-dibromopropyl) phosphate is a well-established example of a chemical that requires metabolic activation to exert its genotoxic effects. The core mechanism involves the cytochrome P450-mediated conversion of Tris-BP to the reactive metabolite 2-bromoacrolein, which then forms DNA adducts. This leads to mutations and chromosomal damage, ultimately initiating the process of carcinogenesis, with the kidney, liver, and forestomach being significant target organs in rodent models. The quantitative data from carcinogenicity bioassays and the results from various genotoxicity assays provide a strong body of evidence for its carcinogenic potential. Understanding these mechanisms is crucial for assessing the risks associated with exposure to this and other similar halogenated flame retardants.
References
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- 2. Tris(2,3-dibromopropyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolism in vitro of tris(2,3-dibromopropyl)-phosphate: oxidative debromination and bis(2,3-dibromopropyl)phosphate formation as correlates of mutagenicity and covalent protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. I. Covalent binding and reactive metabolite formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. re-place.be [re-place.be]
- 7. eCFR :: 40 CFR 79.65 -- In vivo sister chromatid exchange assay. [ecfr.gov]
- 8. Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]
- 12. eCFR :: 40 CFR 79.68 -- Salmonella typhimurium reverse mutation assay. [ecfr.gov]
- 13. The Sister Chromatid Exchange (SCE) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The sister chromatid exchange (SCE) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
